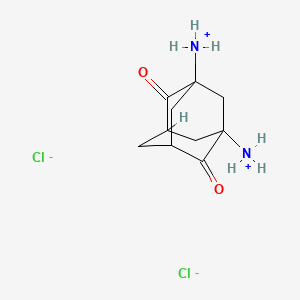
(5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride is a compound that features the adamantane structure, which is known for its stability and rigidity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride typically involves the reaction of adamantane derivatives with appropriate reagents. One common method involves the reaction of 2,6-di-adamantyl-4-R-phenol with n-butyllithium in tetrahydrofuran (THF) to yield lithiated derivatives. These derivatives are then reacted with zirconium tetrachloride in THF to form the base-free dichloride complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The adamantane structure allows for substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogen atoms into the adamantane structure.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride is used as a precursor for the synthesis of other adamantane derivatives. Its stability and rigidity make it a valuable building block for complex molecular architectures.
Biology
In biological research, this compound is studied for its potential as a drug delivery agent. The adamantane structure can enhance the stability and bioavailability of pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their antiviral and antimicrobial properties. The rigid structure of adamantane derivatives can interfere with viral replication and bacterial cell wall synthesis .
Industry
In the industrial sector, this compound is used in the production of high-performance polymers and materials. Its stability and resistance to degradation make it suitable for applications in harsh environments.
Mécanisme D'action
The mechanism of action of (5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride involves its interaction with molecular targets such as enzymes and receptors. The adamantane structure can fit into hydrophobic pockets of proteins, altering their function. This interaction can inhibit viral replication or bacterial growth by disrupting essential biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantylacetic acid: Known for its use in organic synthesis and as a building block for pharmaceuticals.
2-Adamantyl-5-aryl-2H-tetrazoles: Studied for their antiviral properties and potential as therapeutic agents.
3-(1-Adamantyl)-3-chloropropenal: Used in the synthesis of heterocyclic compounds like thiophenes and isoxazoles.
Uniqueness
(5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride stands out due to its dual azanium groups, which can enhance its solubility and reactivity compared to other adamantane derivatives. This unique feature makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
(5-azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c11-9-2-5-1-6(8(9)14)3-10(12,4-9)7(5)13;;/h5-6H,1-4,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJUQAXZUCJMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC(C2=O)(CC1C3=O)[NH3+])[NH3+].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-fluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-indole-2-carboxamide](/img/structure/B6041113.png)
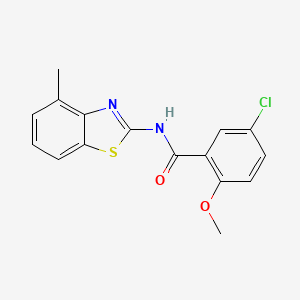

![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6041131.png)
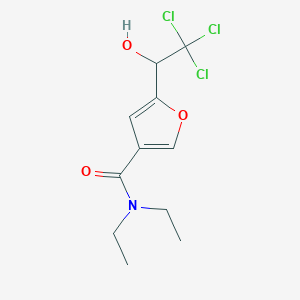
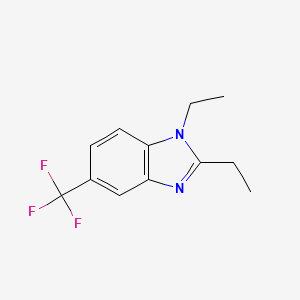
![2-Chloro-N'-[(E)-(1H-indol-3-YL)methylidene]-4-nitrobenzohydrazide](/img/structure/B6041146.png)
![3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6041147.png)
![5-(4-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B6041148.png)
![11-methyl-4-[4-(methylthio)benzyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B6041160.png)
![3,4-dihydro-2H-quinolin-1-yl-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B6041165.png)
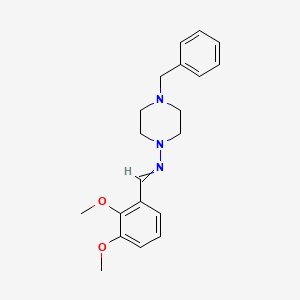
![2-[4-[3-(methylthio)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6041171.png)
![N-[2-(diethylamino)ethyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B6041174.png)
